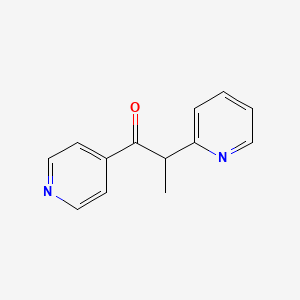
2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone is an organic compound that features two pyridine rings connected by a propanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone typically involves the reaction of 2-bromopyridine with 4-pyridylmagnesium bromide, followed by the addition of acetone. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Pyridinyl)-1-(3-pyridinyl)-1-propanone
- 2-(2-Pyridinyl)-1-(2-pyridinyl)-1-propanone
- 4-(2-Pyridinyl)pyrimidine-2-thiol
Uniqueness
2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone is unique due to its specific arrangement of pyridine rings and the presence of a propanone group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
6312-08-9 |
|---|---|
Molekularformel |
C13H12N2O |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
2-pyridin-2-yl-1-pyridin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H12N2O/c1-10(12-4-2-3-7-15-12)13(16)11-5-8-14-9-6-11/h2-10H,1H3 |
InChI-Schlüssel |
RXIQIWCMEYWGSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=N1)C(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester](/img/structure/B13994835.png)
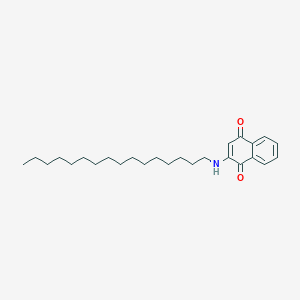
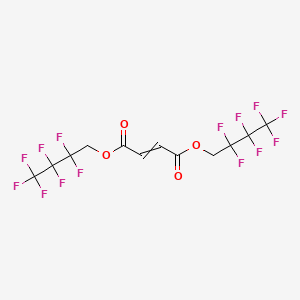
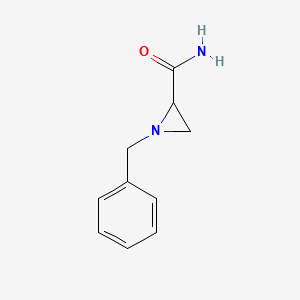

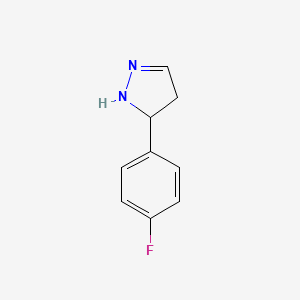
![Benzenecarboximidamide,4'-[1,5-pentanediylbis(thio)]bis-, dihydrochloride](/img/structure/B13994859.png)

![Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate](/img/structure/B13994875.png)
![N-(2-Amino-2-oxoethyl)-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B13994880.png)
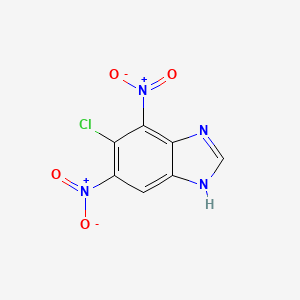
![2,2'-[(2,5-Dimethylphenyl)imino]diethanol](/img/structure/B13994883.png)
![Benzonitrile, 4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]-](/img/structure/B13994895.png)

